7-Hydroxychlorpromazinhydrochlorid

Übersicht

Beschreibung

7-Hydroxy Chlorpromazine (hydrochloride): is a metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication. Chlorpromazine was the first antipsychotic drug introduced in the 1950s and has since been extensively studied for its pharmacological properties and metabolic pathways. The hydroxylation of chlorpromazine results in the formation of 7-hydroxy chlorpromazine, which retains some pharmacological activity and contributes to the overall effects of the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemie: 7-Hydroxychlorpromazin (Hydrochlorid) wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Chlorpromazinmetaboliten verwendet .

Biologie: In der biologischen Forschung wird 7-Hydroxychlorpromazin auf seine Rolle im Metabolismus von Chlorpromazin und seine pharmakologischen Wirkungen auf verschiedene biologische Systeme untersucht .

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen und ihren Beitrag zur Gesamtwirksamkeit und den Nebenwirkungen von Chlorpromazin bei der Behandlung psychiatrischer Erkrankungen untersucht .

Industrie: In der pharmazeutischen Industrie wird 7-Hydroxychlorpromazin (Hydrochlorid) bei der Entwicklung und Qualitätskontrolle von Chlorpromazinformulierungen verwendet .

5. Wirkmechanismus

7-Hydroxychlorpromazin (Hydrochlorid) entfaltet seine Wirkung durch die Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen, ähnlich wie Chlorpromazin. Der primäre Mechanismus beinhaltet:

Dopaminrezeptor-Antagonismus: Blockierung von Dopaminrezeptoren (D1, D2, D3 und D4) im Gehirn, was zu seinen antipsychotischen Wirkungen beiträgt.

Serotoninrezeptor-Antagonismus: Hemmung von Serotoninrezeptoren (5-HT1 und 5-HT2), was zu seinen anxiolytischen und antidepressiven Wirkungen beitragen kann.

Alpha-adrenerge Rezeptorblockade: Blockierung von alpha-adrenergen Rezeptoren, was zu sedativen und blutdrucksenkenden Wirkungen führt.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Chlorpromazine, the parent compound of 7-Hydroxy Chlorpromazine Hydrochloride, has recently been proposed to have antiviral activity against SARS-CoV-2 . This suggests potential future directions for the use of 7-Hydroxy Chlorpromazine Hydrochloride in the treatment of viral diseases . Furthermore, a study is being carried out to investigate the use of Chlorpromazine in the treatment of COVID-19 during the potential second wave .

Biochemische Analyse

Biochemical Properties

7-Hydroxy Chlorpromazine Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathways of 7-Hydroxy Chlorpromazine Hydrochloride include oxygenation reactions at carbon, sulfur, and nitrogen atoms, and oxidative degradation of the side chain . The role of CYP2D6 in the 7-hydroxylation of Chlorpromazine cannot be fully assessed without taking phase II metabolism into account .

Cellular Effects

7-Hydroxy Chlorpromazine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce cell viability and generate oxidative stress in HepG2 and THLE-2 cells .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxy Chlorpromazine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, showing that phase II metabolism plays a very significant role in the disposition of Chlorpromazine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy Chlorpromazine Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 7-Hydroxy Chlorpromazine Hydrochloride vary with different dosages in animal models . Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

7-Hydroxy Chlorpromazine Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

7-Hydroxy Chlorpromazine Hydrochloride is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Hydroxy Chlorpromazine Hydrochloride and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Hydroxychlorpromazin (Hydrochlorid) beinhaltet typischerweise die Hydroxylierung von Chlorpromazin. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter:

Katalytische Hydroxylierung: Katalysatoren wie Cytochrom-P450-Enzyme können die Hydroxylierung von Chlorpromazin zu 7-Hydroxychlorpromazin erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von 7-Hydroxychlorpromazin (Hydrochlorid) beinhaltet die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Reaktionsoptimierung: Feineinstellung von Reaktionsparametern wie Temperatur, pH-Wert und Reaktionszeit, um die Ausbeute an 7-Hydroxychlorpromazin zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Hydroxychlorpromazin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von Chinonderivaten führen.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe in ein Wasserstoffatom umwandeln und Chlorpromazin bilden.

Substitution: Nukleophile Substitutionsreaktionen können die Hydroxylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Chinonderivate.

Reduktionsprodukte: Chlorpromazin.

Substitutionsprodukte: Verschiedene substituierte Phenothiazinderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Chlorpromazin: Die Muttersubstanz, die weit verbreitet als Antipsychotikum eingesetzt wird.

7-Hydroxychlorpromazin: Der hydroxylierte Metabolit mit ähnlichen pharmakologischen Eigenschaften.

Chlorpromazin-N-oxid: Ein weiterer Metabolit mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit: 7-Hydroxychlorpromazin (Hydrochlorid) ist aufgrund seiner spezifischen Hydroxylierung an der 7-Position einzigartig, was seine pharmakologische Aktivität und metabolische Stabilität beeinflusst. Diese Hydroxylierung kann die Interaktion der Verbindung mit Rezeptoren und Enzymen verändern, was zu Unterschieden im therapeutischen und nebenwirkungsbedingten Profil im Vergleich zu anderen Metaboliten führt .

Eigenschaften

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIORHLXOLCOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-11-5 | |

| Record name | 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51938-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

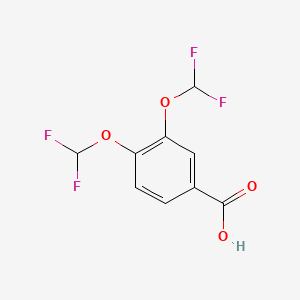

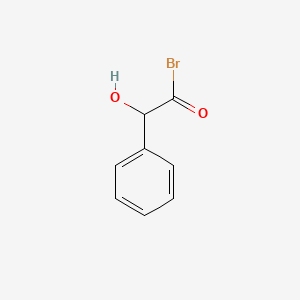

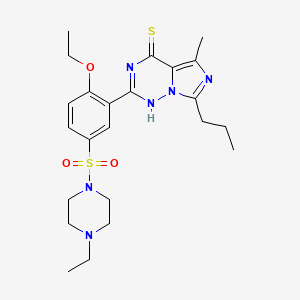

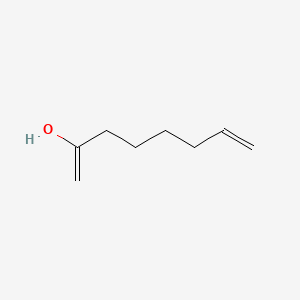

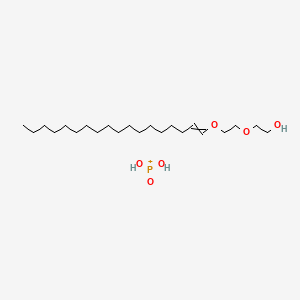

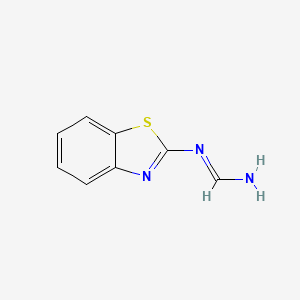

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)

![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)

![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)

![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)